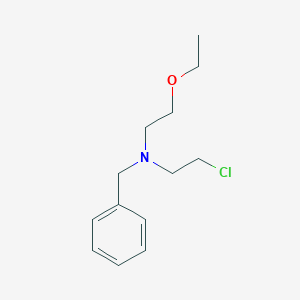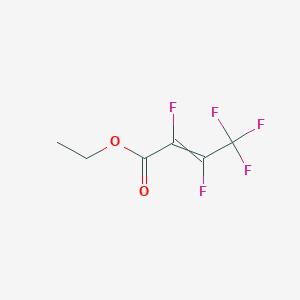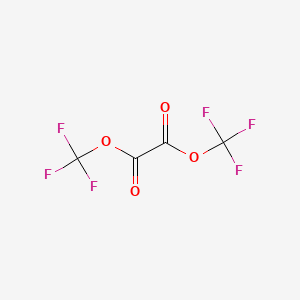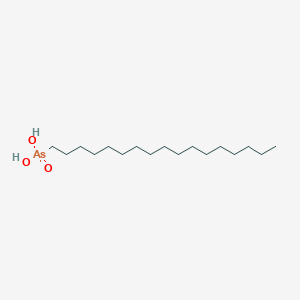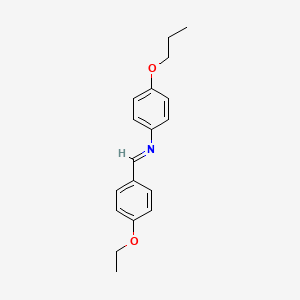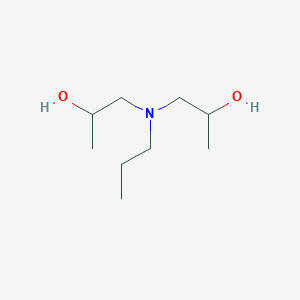
Propane, 1-(bis-2-hydroxypropyl)amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-HYDROXYPROPYL)(PROPYL)AMINO]PROPAN-2-OL is a chemical compound with the molecular formula C9H21NO2. It is a tertiary amine with a hydroxyl group, making it a versatile compound in various chemical reactions and applications. This compound is known for its use as a catalyst in polyurethane foam production due to its low odor and high reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-HYDROXYPROPYL)(PROPYL)AMINO]PROPAN-2-OL typically involves the reaction of propylamine with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Propylamine and propylene oxide.
Conditions: The reaction is usually conducted at elevated temperatures and pressures to facilitate the reaction.
Catalysts: Acid or base catalysts can be used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of 1-[(2-HYDROXYPROPYL)(PROPYL)AMINO]PROPAN-2-OL is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Reactors: These reactors provide a constant supply of reactants and continuous removal of products.
Temperature and Pressure Control: Maintaining optimal temperature and pressure is crucial for maximizing yield and purity.
Purification: The final product is purified using distillation or crystallization techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-[(2-HYDROXYPROPYL)(PROPYL)AMINO]PROPAN-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
1-[(2-HYDROXYPROPYL)(PROPYL)AMINO]PROPAN-2-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, particularly in the production of polyurethane foams.
Biology: Investigated for its potential use in biochemical assays and as a reagent in protein modification.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Widely used in the production of polyurethane foams, coatings, and adhesives due to its high reactivity and low odor.
Mechanism of Action
The mechanism of action of 1-[(2-HYDROXYPROPYL)(PROPYL)AMINO]PROPAN-2-OL involves its interaction with various molecular targets and pathways. The hydroxyl group and tertiary amine functionality allow it to participate in hydrogen bonding and nucleophilic substitution reactions. These interactions facilitate its role as a catalyst in polyurethane foam production by promoting the formation of urethane linkages.
Comparison with Similar Compounds
Similar Compounds
Diisopropanolamine: Similar in structure but with two isopropanol groups instead of one propyl and one hydroxypropyl group.
N,N-Dimethylaminoethanol: Contains a dimethylamino group and an ethanol group, differing in the alkyl chain length and substitution pattern.
Triethanolamine: Contains three ethanol groups, making it more hydrophilic compared to 1-[(2-HYDROXYPROPYL)(PROPYL)AMINO]PROPAN-2-OL.
Uniqueness
1-[(2-HYDROXYPROPYL)(PROPYL)AMINO]PROPAN-2-OL is unique due to its specific combination of a propyl group and a hydroxypropyl group attached to a tertiary amine. This structure provides a balance of hydrophilic and hydrophobic properties, making it highly effective as a catalyst in polyurethane foam production. Its low odor and high reactivity further distinguish it from similar compounds.
Properties
CAS No. |
20919-81-7 |
|---|---|
Molecular Formula |
C9H21NO2 |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-[2-hydroxypropyl(propyl)amino]propan-2-ol |
InChI |
InChI=1S/C9H21NO2/c1-4-5-10(6-8(2)11)7-9(3)12/h8-9,11-12H,4-7H2,1-3H3 |
InChI Key |
VSUZYIMAWHNPOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC(C)O)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



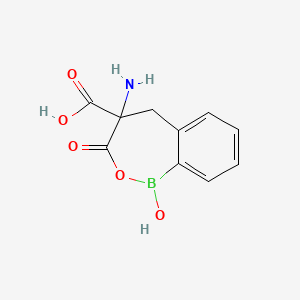

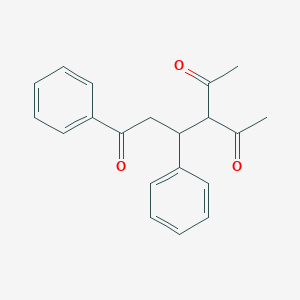

![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)
